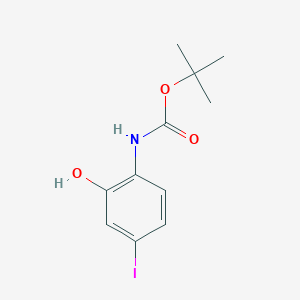
tert-butyl N-(2-hydroxy-4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO2. It is a derivative of phenol and carbamate, characterized by the presence of a tert-butyl group, a hydroxy group, and an iodine atom on the phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of tert-butyl N-(2-hydroxy-4-iodophenyl)carbamate is currently unknown. This compound is a derivative of N-Boc-4-iodoaniline , which is used as a building block in organic synthesis
Mode of Action
It’s known that the compound can undergo deprotection of the n-boc group, a common procedure in organic synthesis . This process could potentially lead to changes in the compound’s interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light , which could affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-iodophenyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-4-iodoaniline.
Protection of the Amino Group: The amino group of 2-hydroxy-4-iodoaniline is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. This reaction forms this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2-hydroxy-4-iodoaniline and tert-butyl chloroformate are handled using automated systems.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving controlled temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-hydroxy-4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl carbamates.
Oxidation Reactions: Formation of carbonyl derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxy-4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound for understanding the interactions of carbamates with enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
tert-Butyl N-(4-iodophenyl)carbamate: Similar structure but lacks the hydroxy group.
tert-Butyl N-(2-hydroxyphenyl)carbamate: Similar structure but lacks the iodine atom.
tert-Butyl N-(2-hydroxy-4-bromophenyl)carbamate: Similar structure but has a bromine atom instead of iodine.
Uniqueness: tert-Butyl N-(2-hydroxy-4-iodophenyl)carbamate is unique due to the presence of both the hydroxy group and the iodine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The iodine atom enhances its reactivity in substitution reactions, while the hydroxy group provides additional sites for chemical modifications.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-4-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFZMESMKUGVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
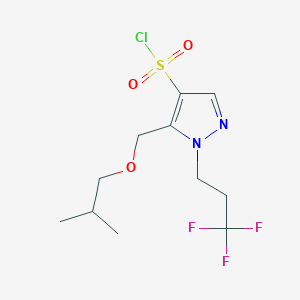

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
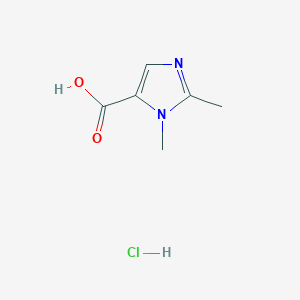
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
![N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928567.png)

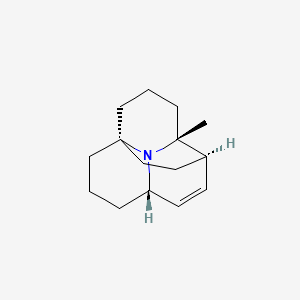
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
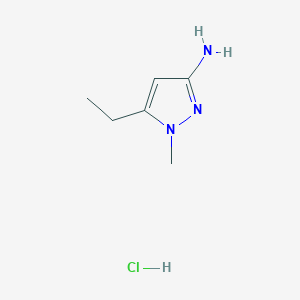
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)
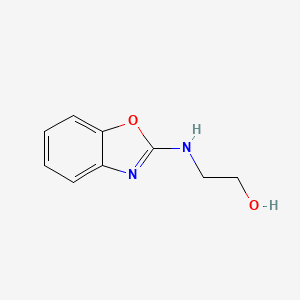
![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)
